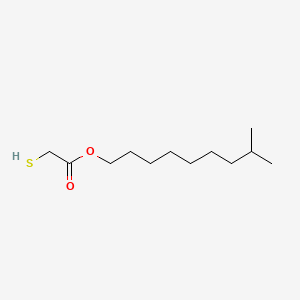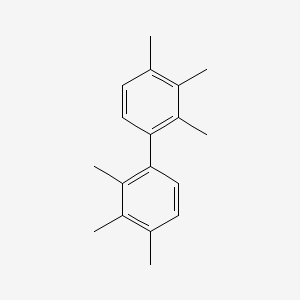
(1,2,3-Tribromopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3-Tribromopropyl)benzene is an organic compound with the molecular formula C9H9Br3 It consists of a benzene ring substituted with a tribromopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-Tribromopropyl)benzene typically involves the bromination of propylbenzene. One common method is the radical bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds through the formation of bromine radicals, which then react with the propyl group on the benzene ring to form the tribromopropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,3-Tribromopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous conditions.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of propylbenzene.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
(1,2,3-Tribromopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,2,3-Tribromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophiles. The compound can also undergo radical reactions, where the bromine radicals interact with other molecules to form new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (1,2,4-Tribromopropyl)benzene
- (1,3,5-Tribromopropyl)benzene
- (1,2,3-Trichloropropyl)benzene
Uniqueness
(1,2,3-Tribromopropyl)benzene is unique due to the specific positioning of the bromine atoms on the propyl group, which influences its reactivity and chemical properties
Propiedades
Número CAS |
56762-23-3 |
|---|---|
Fórmula molecular |
C9H9Br3 |
Peso molecular |
356.88 g/mol |
Nombre IUPAC |
1,2,3-tribromopropylbenzene |
InChI |
InChI=1S/C9H9Br3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clave InChI |
WTSKOLDTABPEPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


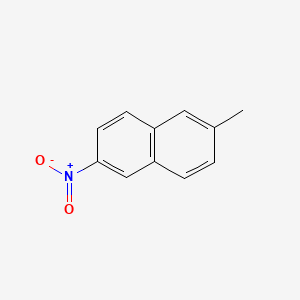


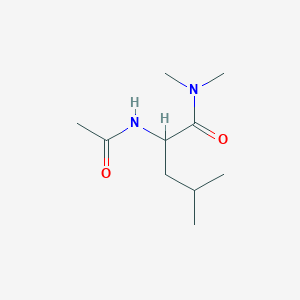


![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
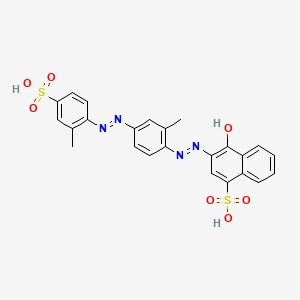

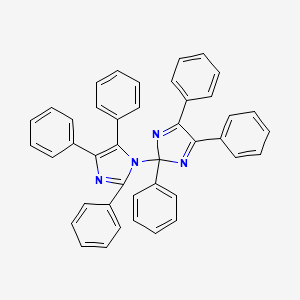
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
